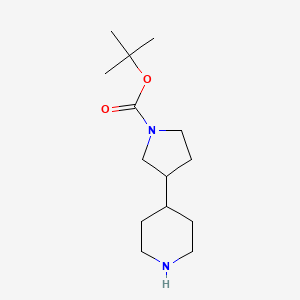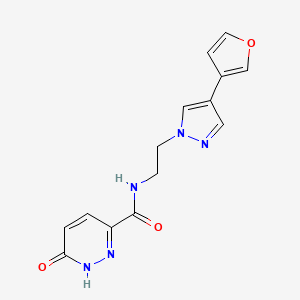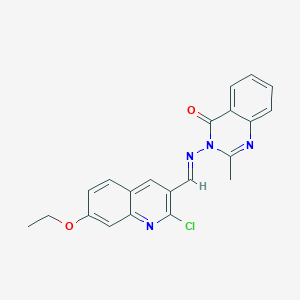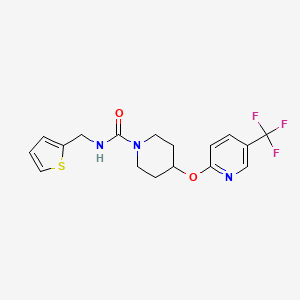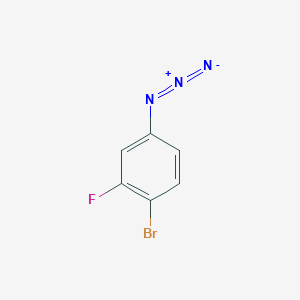
4-Azido-1-bromo-2-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Azido-1-bromo-2-fluorobenzene is an organic compound with the molecular formula C6H3BrFN3. It is a derivative of benzene, featuring azido, bromo, and fluoro substituents on the aromatic ring. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique reactivity and functional group compatibility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azido-1-bromo-2-fluorobenzene typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:
Fluorination: The substitution of a hydrogen atom with a fluorine atom, which can be achieved using reagents like fluoroboric acid (HBF4) or other fluorinating agents.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production requires stringent control of reaction conditions and purification processes to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Azido-1-bromo-2-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido, bromo, and fluoro groups can participate in nucleophilic or electrophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation under specific conditions, leading to the formation of different oxidation products.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) for azidation.
Electrophilic Substitution: Bromine (Br2) and iron(III) bromide (FeBr3) for bromination.
Reduction: Hydrogen gas (H2) with a palladium catalyst for reducing the azido group.
Major Products Formed:
Substitution Products: Depending on the substituents introduced, various substituted benzene derivatives can be formed.
Reduction Products: Amino derivatives when the azido group is reduced.
Wissenschaftliche Forschungsanwendungen
4-Azido-1-bromo-2-fluorobenzene is utilized in diverse scientific research fields:
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of bioactive molecules.
Material Science: It is employed in the creation of advanced materials with specific properties.
Biological Research: The azido group allows for bioorthogonal chemistry applications, enabling the study of biological processes without interfering with native biochemical pathways.
Wirkmechanismus
The mechanism of action of 4-Azido-1-bromo-2-fluorobenzene involves its reactivity towards various chemical reagents. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The bromo and fluoro substituents influence the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis.
Molecular Targets and Pathways:
Azido Group: Engages in click chemistry, forming triazoles.
Bromo and Fluoro Groups: Affect the electronic properties of the benzene ring, influencing reactivity in substitution reactions.
Vergleich Mit ähnlichen Verbindungen
4-Bromofluorobenzene: Lacks the azido group, making it less versatile in click chemistry applications.
4-Azidofluorobenzene: Lacks the bromo group, affecting its reactivity in certain substitution reactions.
4-Azidobromobenzene: Lacks the fluoro group, influencing its electronic properties and reactivity.
Uniqueness: 4-Azido-1-bromo-2-fluorobenzene is unique due to the presence of all three functional groups (azido, bromo, and fluoro) on the benzene ring. This combination provides a unique reactivity profile, making it a valuable compound in various synthetic and research applications.
Eigenschaften
IUPAC Name |
4-azido-1-bromo-2-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFN3/c7-5-2-1-4(10-11-9)3-6(5)8/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQFFTWQOVFGPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
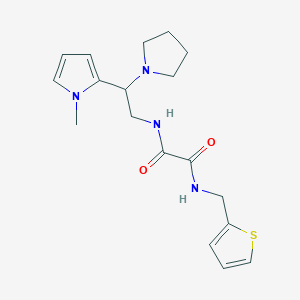
![3-methyl-2-oxo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2767513.png)
![1-(4-methoxybenzenesulfonyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]piperidine-3-carboxamide](/img/structure/B2767514.png)


![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2767519.png)
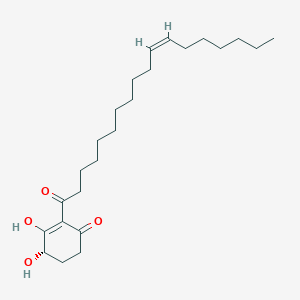
methanol](/img/structure/B2767522.png)
![4-fluoro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2767523.png)
